N-benzyl-N-(2-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine
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Overview
Description
N-benzyl-N-(2-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is a chemical compound with potential applications in various fields. While specific studies on this exact compound are limited, its structure suggests it belongs to a class of compounds with interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reaction sequences, typically starting from an amino group and progressing through sequential acylation and reduction steps. For instance, the synthesis of N,N-dimethyl-N′-2-imidazolyl-N′-benzyl-1,2-ethanediamine involved a five-step reaction sequence starting from a 2-aminoimidazole (Compernolle & Castagnoli, 1982).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has revealed interesting features. For example, the copper(II) complex of a similar compound showed a distorted-trigonal-bipyramidal CuN5 coordination geometry (Stibrany & Potenza, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can involve interactions with various agents. For example, CuI-catalyzed amination of arylhalides with guanidines or amidines was used to synthesize benzimidazoles (Deng, McAllister, & Mani, 2009).
Physical Properties Analysis
The physical properties of similar compounds often involve unique molecular arrangements and interactions. For example, N-benzyl-1,2-ethanediamine complexes showed intramolecular stacking of aromatic rings within the platinum(II) coordination sphere, affecting physical properties (Goto et al., 2000).
Chemical Properties Analysis
The chemical properties of these compounds can be diverse. For instance, electrochemical and chemical synthesis methods have been employed to create various sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, demonstrating the versatility of chemical properties (Khazalpour & Nematollahi, 2015).
properties
IUPAC Name |
N'-benzyl-N'-[(2-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2/c1-20(2)12-13-21(14-16-8-4-3-5-9-16)15-17-10-6-7-11-18(17)19/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWBHFARRHFEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-chlorobenzyl)-N',N'-dimethylethane-1,2-diamine |
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